molecular formula C11H13NO2S B13320833 6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B13320833
M. Wt: 223.29 g/mol
InChI Key: CFNZMKDHWBEIIN-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrrole family, characterized by a fused thiophene (sulfur-containing) and pyrrole (nitrogen-containing) ring system.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

6-(2-methylpropyl)thieno[2,3-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C11H13NO2S/c1-7(2)6-12-9(11(13)14)5-8-3-4-15-10(8)12/h3-5,7H,6H2,1-2H3,(H,13,14)

InChI Key

CFNZMKDHWBEIIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC2=C1SC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature. This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates . The cyclocondensation with thioglycolic acid upon refluxing in a potassium carbonate-dimethylformamide system leads to the formation of thieno[2,3-b]pyrrole-4-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and pyrrole rings.

    Reduction: Reduced forms of the carboxylic acid group, such as alcohols.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

6-Isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme malate synthase in Mycobacterium tuberculosis by binding to the active site and interfering with the enzyme’s catalytic activity . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thienopyrrole Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Activities References
2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid Cl at position 2 C₇H₄ClNO₂S 201.63 Antimicrobial potential; characterized by GC-MS, NMR
2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid Br at position 2 C₇H₄BrNO₂S 246.08 Reactivity in electrophilic substitution; used in synthetic chemistry
6-Methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid Methyl at position 6 C₈H₇NO₂S 197.22 Improved solubility; material science applications
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid Different ring fusion (3,2-b vs. 2,3-b) C₇H₅NO₂S 167.18 Structural isomer; lower molecular weight
Ethyl 2,3-dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate Esterified carboxylate; trifluoromethyl benzyl group C₁₈H₁₇F₃NO₂S 380.39 Enhanced bioavailability; drug discovery candidate

Key Findings:

Substituent Effects: Halogenation (Cl, Br) at position 2 increases molecular weight and may enhance antimicrobial activity through electrophilic interactions . Esterification (e.g., methyl or ethyl esters) of the carboxylic acid group enhances solubility in organic solvents, facilitating synthetic modifications .

Biological Activity: Thienopyrrole derivatives with carboxylic acid groups exhibit antioxidant and aldose reductase inhibitory activity in cellular systems, as seen in structurally related indole and pyridine analogs . Chloro- and bromo-substituted variants are prioritized in antimicrobial studies due to their reactive sites .

Material Science Applications: Bis-heterocyclic thieno[2,3-b]thiophene derivatives (e.g., pyrazolothienothiophenes) are explored as novel sulfur-nitrogen heterocycles for advanced materials .

Biological Activity

6-Isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound characterized by its unique structure that includes both thiophene and pyrrole rings. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC11H13NO2S
Molecular Weight223.29 g/mol
IUPAC Name6-(2-methylpropyl)thieno[2,3-b]pyrrole-5-carboxylic acid
CAS Number2092287-68-6
InChIInChI=1S/C11H13NO2S/c1-7(2)6-12-9(11(13)14)5-8-3-4-15-10(8)12/h3-5,7H,6H2,1-2H3,(H,13,14)

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly as an enzyme inhibitor and potential therapeutic agent.

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For instance:

  • Malate Synthase Inhibition : It has been shown to inhibit malate synthase in Mycobacterium tuberculosis, which is crucial for the bacterium's survival and pathogenicity. The inhibition occurs through binding at the enzyme's active site, disrupting its catalytic function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thieno[2,3-b]pyrroles is crucial for optimizing their biological activity. The presence of the isobutyl group enhances hydrophobic interactions which may influence binding affinity to target enzymes or receptors. This modification can lead to improved potency and selectivity in biological assays.

Case Studies and Research Findings

  • Inhibition of Glycogen Phosphorylase : In vitro studies suggest that thieno[2,3-b]pyrroles may inhibit glycogen phosphorylase, an enzyme involved in glycogen breakdown. This inhibition could be beneficial in managing conditions like diabetes by regulating glucose levels.
  • Anticancer Potential : Preliminary studies have indicated that derivatives of thieno[2,3-b]pyrrole exhibit anticancer properties against various cancer cell lines. For instance, compounds from this family have shown significant cytotoxicity against HeLa and A549 cell lines with IC50 values in the low micromolar range .

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